![molecular formula C7H12O5 B3384428 Dimethyl (2R)-2-hydroxypentanedioate CAS No. 55094-98-9](/img/structure/B3384428.png)
Dimethyl (2R)-2-hydroxypentanedioate
Overview
Description
Dimethyl (2R)-2-hydroxypentanedioate, also known as dimethyl tartrate, is a chemical compound that belongs to the family of dicarboxylic acids. It is widely used in the chemical industry as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Dimethyl (2R)-2-hydroxypentanedioate (2R)-2-hydroxypentanedioate is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It can also act as a chiral ligand in metal-catalyzed asymmetric reactions.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound (2R)-2-hydroxypentanedioate. However, it is important to note that this compound should not be ingested or inhaled as it may be harmful.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dimethyl (2R)-2-hydroxypentanedioate (2R)-2-hydroxypentanedioate in lab experiments is its high chiral purity. This makes it an ideal starting material for the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost.
Future Directions
There are several future directions for research on Dimethyl (2R)-2-hydroxypentanedioate (2R)-2-hydroxypentanedioate. Firstly, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound. Secondly, further research is needed to understand the mechanism of action of this compound in asymmetric synthesis reactions. Finally, there is a need to explore the potential applications of this compound (2R)-2-hydroxypentanedioate in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound (2R)-2-hydroxypentanedioate is an important chemical compound that has a wide range of applications in the chemical industry and scientific research. Its high chiral purity makes it an ideal starting material for the synthesis of chiral compounds. However, further research is needed to understand its mechanism of action and explore its potential applications in other fields.
Scientific Research Applications
Dimethyl (2R)-2-hydroxypentanedioate has been extensively used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of chiral ligands, which have applications in asymmetric catalysis.
properties
IUPAC Name |
dimethyl (2R)-2-hydroxypentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511861 | |
Record name | Dimethyl (2R)-2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55094-98-9 | |
Record name | Dimethyl (2R)-2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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